![molecular formula C7H5ClN2O2S B3054370 1H-Benzo[d]imidazole-2-sulfonyl chloride CAS No. 59940-07-7](/img/structure/B3054370.png)

1H-Benzo[d]imidazole-2-sulfonyl chloride

Vue d'ensemble

Description

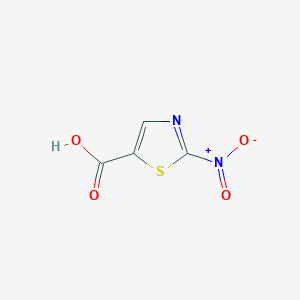

1H-Benzo[d]imidazole-2-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O2S . It has been used in the synthesis of new 1H-Benzo[d]imidazole based PqsR inhibitors as adjuvant therapy for Pseudomonas aeruginosa infections .

Molecular Structure Analysis

The molecular structure of 1H-Benzo[d]imidazole-2-sulfonyl chloride has been determined in several studies . In the structures of these compounds, an identical system of hydrogen bonds, C (4), was observed .Chemical Reactions Analysis

The chemical reactions involving 1H-Benzo[d]imidazole-2-sulfonyl chloride are not explicitly mentioned in the retrieved papers . More research is needed to fully understand the chemical reactions of this compound.Applications De Recherche Scientifique

Anticancer Agent Development

1H-Benzo[d]imidazole-2-sulfonyl chloride has been investigated for its potential in developing anticancer agents. Farah et al. (2011) synthesized derivatives containing both the pharmacophores of tetrahydropyridine (THP) and benzimidazole, which exhibited significant cytotoxicity on various breast cancer cell lines (Farah et al., 2011).

Catalytic Applications

Asgari et al. (2015) discussed the use of sulfonic acid-functionalized pyridinium chloride in promoting the condensation reaction to produce tetrasubstituted imidazoles, demonstrating its catalytic efficiency (Asgari et al., 2015).

Antitumor Activity

Wang et al. (2021) developed a method using sulfonylation/cyclization with visible light, leading to the production of sulfonylated benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones with potential antitumor activity (Wang et al., 2021).

Antitubercular Activity

Korycka-Machala et al. (2019) demonstrated that 1H-benzo[d]imidazole derivatives, including those involving sulfonyl chloride, are active against intracellular Mycobacterium tuberculosis and interfere with mycolic acid metabolism, indicating their potential for treating tuberculosis (Korycka-Machala et al., 2019).

Sensitivity and Safety of Imidazole-1-sulfonyl Azide Salts

Fischer et al. (2012) investigated the sensitivity of imidazole-1-sulfonyl azide salts, including those with sulfonyl chloride, to improve safety in handling and provide insights into their different properties (Fischer et al., 2012).

Polymers with 2H-Benzimidazol-2-one Moieties

Mir et al. (2012) synthesized homopolymers and copolymers containing 2H-benzimidazol-2-one units via N-C coupling reactions, where 1H-benzo[d]imidazol-2(3H)-one acted as a bisphenol, leading to high molecular weight linear polymers (Mir et al., 2012).

Mécanisme D'action

1H-Benzo[d]imidazole-2-sulfonyl chloride has been used in the synthesis of PqsR inhibitors, which interfere with the pqs system in Pseudomonas aeruginosa, resulting in a reduction of bacterial virulence gene expression and biofilm maturation . This suggests that the compound may have potential applications in antimicrobial therapy.

Orientations Futures

Propriétés

IUPAC Name |

1H-benzimidazole-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVARUIJBHRHAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453879 | |

| Record name | 1H-Benzo[d]imidazole-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59940-07-7 | |

| Record name | 1H-Benzo[d]imidazole-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

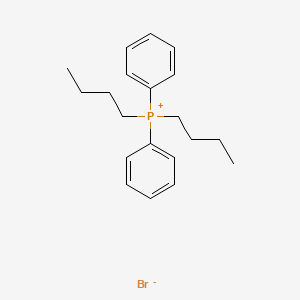

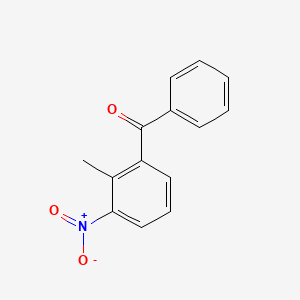

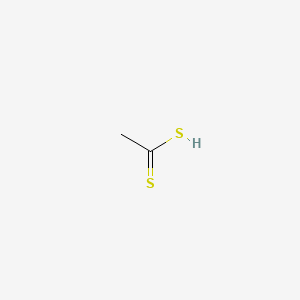

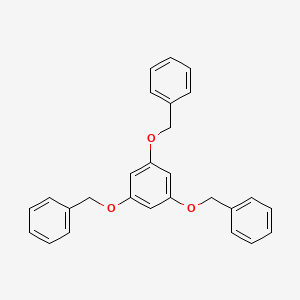

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Acetoxy-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B3054301.png)